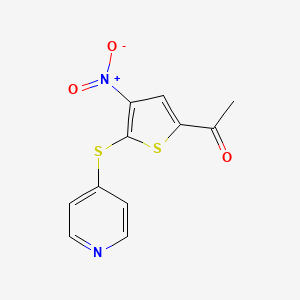
1-(4-Nitro-5-pyridin-4-ylsulfanylthiophen-2-yl)ethanone
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1-(4-Nitro-5-pyridin-4-ylsulfanylthiophen-2-yl)ethanone is a complex organic compound featuring a unique structure that includes a nitro group, a pyridine ring, a thiophene ring, and an ethanone group
準備方法
The synthesis of 1-(4-Nitro-5-pyridin-4-ylsulfanylthiophen-2-yl)ethanone typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Formation of the Thiophene Ring: The thiophene ring can be synthesized through the cyclization of appropriate precursors under acidic or basic conditions.
Introduction of the Pyridine Ring: The pyridine ring is introduced via a coupling reaction, often using palladium-catalyzed cross-coupling methods such as the Suzuki-Miyaura coupling.
Addition of the Nitro Group: The nitro group is typically added through nitration reactions using nitric acid or other nitrating agents.
Formation of the Ethanone Group: The ethanone group is introduced through acylation reactions, often using acetyl chloride or acetic anhydride in the presence of a Lewis acid catalyst.
Industrial production methods may involve similar steps but are optimized for large-scale synthesis, focusing on cost-effectiveness and yield maximization.
化学反応の分析
1-(4-Nitro-5-pyridin-4-ylsulfanylthiophen-2-yl)ethanone undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can be performed using reducing agents like sodium borohydride or hydrogen gas in the presence of a catalyst, resulting in the reduction of the nitro group to an amino group.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the pyridine ring, using reagents such as alkyl halides or acyl chlorides.
Common reagents and conditions used in these reactions include organic solvents like dichloromethane or ethanol, and catalysts such as palladium or platinum.
科学的研究の応用
1-(4-Nitro-5-pyridin-4-ylsulfanylthiophen-2-yl)ethanone has a wide range of scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules and as a ligand in coordination chemistry.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate or active pharmaceutical ingredient.
作用機序
The mechanism of action of 1-(4-Nitro-5-pyridin-4-ylsulfanylthiophen-2-yl)ethanone involves its interaction with specific molecular targets and pathways. The nitro group can undergo bioreduction to form reactive intermediates that interact with cellular components, leading to various biological effects. The pyridine and thiophene rings can interact with enzymes and receptors, modulating their activity and leading to therapeutic effects .
類似化合物との比較
1-(4-Nitro-5-pyridin-4-ylsulfanylthiophen-2-yl)ethanone can be compared with other similar compounds, such as:
2-(4-Nitrophenyl)-1H-indole: This compound also contains a nitro group and an aromatic ring but differs in its core structure.
4-Nitro-2-thiophenecarboxaldehyde: Similar in containing a nitro group and a thiophene ring, but lacks the pyridine ring and ethanone group.
5-Nitro-2-pyridylthiophene: Contains both a nitro group and a pyridine ring but differs in the position of the nitro group and the absence of the ethanone group.
The uniqueness of this compound lies in its specific combination of functional groups and rings, which confer distinct chemical and biological properties.
特性
IUPAC Name |
1-(4-nitro-5-pyridin-4-ylsulfanylthiophen-2-yl)ethanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H8N2O3S2/c1-7(14)10-6-9(13(15)16)11(18-10)17-8-2-4-12-5-3-8/h2-6H,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LDPHDARJWVIKRM-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)C1=CC(=C(S1)SC2=CC=NC=C2)[N+](=O)[O-] |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H8N2O3S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
280.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
![1-(2-Bicyclo[2.2.1]heptanylmethyl)imidazole-4,5-dicarbonitrile](/img/structure/B6642137.png)
![2-Fluoro-5-[[2-[(2-methylpropan-2-yl)oxy]acetyl]amino]benzoic acid](/img/structure/B6642151.png)

![2-[(2-methylpropan-2-yl)oxy]-N-(1,3-thiazol-2-yl)acetamide](/img/structure/B6642175.png)
![N-(4-hydroxyphenyl)-2-[(2-methylpropan-2-yl)oxy]acetamide](/img/structure/B6642180.png)
![2-[[(2-Ethyl-4-hydroxybutyl)amino]methyl]-6-fluorophenol](/img/structure/B6642185.png)

![3,5-Difluoro-4-[3-(1-hydroxyethyl)pyrrolidin-1-yl]benzonitrile](/img/structure/B6642203.png)
![[1-(6-Amino-1,3-benzothiazol-2-yl)pyrrolidin-3-yl]methanol](/img/structure/B6642211.png)
![3-[3-(1-Hydroxyethyl)pyrrolidin-1-yl]pyridine-4-carbonitrile](/img/structure/B6642218.png)
![2-[[2-[(2-Methylpropan-2-yl)oxy]acetyl]amino]oxyacetamide](/img/structure/B6642227.png)
![Furan-2-yl-[3-(1-hydroxyethyl)pyrrolidin-1-yl]methanone](/img/structure/B6642230.png)
![1-[1-(6-Nitropyridin-3-yl)pyrrolidin-3-yl]ethanol](/img/structure/B6642231.png)
![[4-[(9-Methyl-3,9-diazabicyclo[4.2.1]nonan-3-yl)methyl]phenyl]methanol](/img/structure/B6642235.png)
